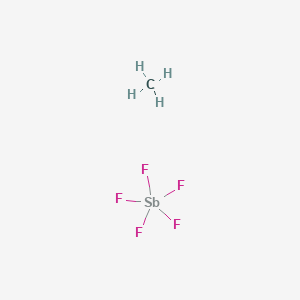

Methane; pentafluorostiborane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methane is a colorless, odorless gas that occurs abundantly in nature and as a product of certain human activities. It is the simplest member of the paraffin series of hydrocarbons and is among the most potent of the greenhouse gases . Its chemical formula is CH4 .

Synthesis Analysis

Methane production occurs through biologic decomposition of organic matter at shallow depths, such as in swamps, landfills, and even shallow bedrock. It can also be derived over millions of years by high pressure and high temperature processes that produce fossil fuels deep underground .

Molecular Structure Analysis

Methane has a tetrahedral structure, explained by the VSEPR (valence-shell-electron-pair repulsion) theory of molecular shape. The four pairs of bonding electrons adopt positions that minimize their mutual repulsion .

Chemical Reactions Analysis

Methane undergoes various reactions. For instance, in chemical vapor deposition (CVD), methane pyrolysis involves 241 species and 909 gas-phase reactions . In high-pressure conditions, methane oxidation reactions are also significant .

Physical And Chemical Properties Analysis

Methane is lighter than air, having a specific gravity of 0.554. It is only slightly soluble in water. It burns readily in air, forming carbon dioxide and water vapor. The boiling point of methane is −162 °C (−259.6 °F) and the melting point is −182.5 °C (−296.5 °F) .

Wissenschaftliche Forschungsanwendungen

Catalytic Conversion of Methane

Methane, found in large reserves, serves as a significant feedstock for chemicals and energy production. Its potential extends to the production of ethylene or liquid hydrocarbon fuels. Research strategies include stream and carbon dioxide reforming, partial oxidation of methane, direct oxidation to methanol and formaldehyde, oxidative coupling to ethylene, and direct conversion to aromatics and hydrogen (Lunsford, 2000).

Methane Activation

Methane's conversion to valuable chemicals is a heavily researched topic in catalysis. The direct conversion of methane is simple but leads to more reactive products. Current research focuses on C–H bond activation and future challenges in this area (Tang, Zhu, Wu, & Ma, 2014).

Flammability and Safety

Understanding the explosion hazards of gases like methane is crucial for industries that produce or use flammable gases. Studies cover explosion hazards under various conditions, providing comprehensive data on flammability limits and explosion risks (Cashdollar, Zlochower, Green, Thomas, & Hertzberg, 2000).

Thermal Conductivity Research

Investigating the impact of molecular structure on thermal conductivities of gaseous hydrocarbons, including methane, contributes to understanding their physical properties and applications (Mann & Dickins, 1931).

Methanotrophs and Biotechnological Applications

Methanotrophs, bacteria that use methane as their carbon source, have potential in various biotechnological applications. They can produce single-cell protein, biopolymers, nanotechnology components, metabolites, lipids, and enzymes. Genetic engineering of these bacteria could lead to new compounds and applications in bioremediation and energy generation (Strong, Xie, & Clarke, 2015).

Photocatalytic Methane Conversion

Research at the National Energy Technology Laboratory explores direct conversion of methane to methanol using light, water, and semiconductor photocatalysts. This process, operating under mild conditions, aims to produce commercially desirable fuels and chemical intermediates (Taylor, 2003).

Oxidative Methane Upgrading

The oxidative upgrading of methane to higher value products is a challenging yet rewarding area in catalysis research. It holds the potential to revolutionize the chemical value chain, with current developments focusing on overcoming technological challenges (Hammond, Conrad, & Hermans, 2012).

Methane Engine Performance

Methane in Solid-Oxide Fuel Cells

Direct electrochemical oxidation of methane in solid-oxide fuel cells at high temperatures demonstrates the potential of methane as a simple fuel for power generation. This research suggests an alternative to hydrogen-based fuel-cell technologies (Park, Vohs, & Gorte, 2000).

Safety And Hazards

Zukünftige Richtungen

Methane is an important and fast-growing energy resource in the world. Its purification is important to reduce environmental hazards and meet quality standards. Therefore, membrane technology for natural gas purification, including methane, has received great attention . Additionally, the field of photocatalytic methane conversion is seeing recent advances .

Eigenschaften

IUPAC Name |

methane;pentafluoro-λ5-stibane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4.5FH.Sb/h1H4;5*1H;/q;;;;;;+5/p-5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKSEZAXQIVVQF-UHFFFAOYSA-I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C.F[Sb](F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4F5Sb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672861 |

Source

|

| Record name | Methane--pentafluoro-lambda~5~-stibane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.795 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methane; pentafluorostiborane | |

CAS RN |

59839-60-0 |

Source

|

| Record name | Methane--pentafluoro-lambda~5~-stibane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate](/img/structure/B1372031.png)

![Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B1372036.png)

![2-{[3-(Benzyloxy)phenyl]formamido}acetic acid](/img/structure/B1372037.png)

![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride](/img/structure/B1372046.png)

![2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372048.png)

![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1372053.png)